molecular formula C17H15Cl2N3O2S B11944717 4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate CAS No. 6677-03-8

4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate

Cat. No.: B11944717
CAS No.: 6677-03-8
M. Wt: 396.3 g/mol
InChI Key: HSNXMUNSHASGIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3-allyl-2-thioureido and 3,4-dichlorophenyl isocyanate . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioureido group can yield sulfoxides, while reduction of the nitro groups can produce amines .

Scientific Research Applications

4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Allyl-2-thioureido)phenyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can interact with receptors, modulating their function . These interactions can lead to various biological effects, such as anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

6677-03-8

Molecular Formula

C17H15Cl2N3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

[4-(prop-2-enylcarbamothioylamino)phenyl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C17H15Cl2N3O2S/c1-2-9-20-16(25)21-11-3-6-13(7-4-11)24-17(23)22-12-5-8-14(18)15(19)10-12/h2-8,10H,1,9H2,(H,22,23)(H2,20,21,25)

InChI Key

HSNXMUNSHASGIY-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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